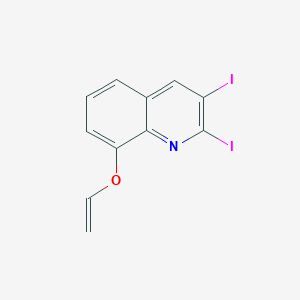
2,3-Diiodo-8-(vinyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diiodo-8-(vinyloxy)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2,3-Diiodo-8-(vinyloxy)quinoline involves several steps. One common method includes the iodination of 8-(vinyloxy)quinoline using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
2,3-Diiodo-8-(vinyloxy)quinoline undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Diiodo-8-(vinyloxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2,3-Diiodo-8-(vinyloxy)quinoline can be compared with other quinoline derivatives such as:
2,3-Dichloroquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used as a chelating agent and in medicinal chemistry.
2-Methylquinoline: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H7I2NO |
|---|---|
Molecular Weight |
422.99 g/mol |
IUPAC Name |
8-ethenoxy-2,3-diiodoquinoline |
InChI |
InChI=1S/C11H7I2NO/c1-2-15-9-5-3-4-7-6-8(12)11(13)14-10(7)9/h2-6H,1H2 |
InChI Key |
IGLRFILKVVOYDM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC2=CC(=C(N=C21)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


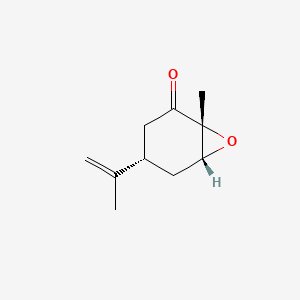

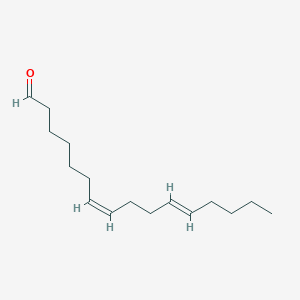
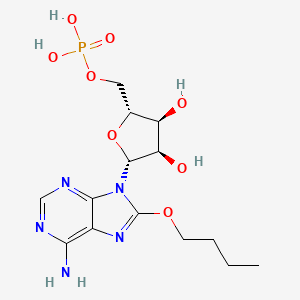
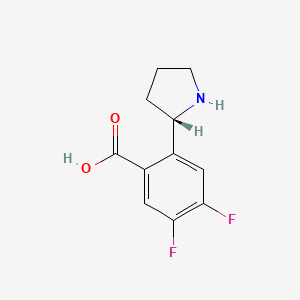

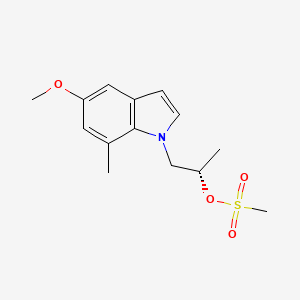
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
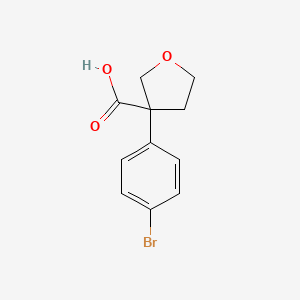
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
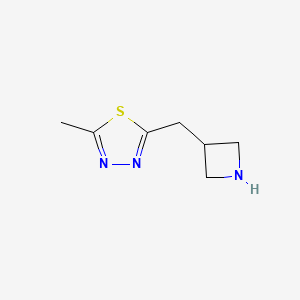
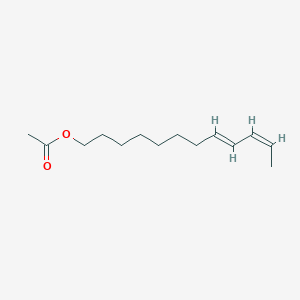
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
